(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(1-{[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Overview
Description
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(1-{[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex heterocyclic compound It features a benzothiazole ring, an indole moiety, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(1-{[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can be achieved through multi-step organic synthesis. One common method involves the condensation of 2-mercaptobenzothiazole with an appropriate aldehyde, followed by cyclization with hydrazine derivatives. The reaction conditions typically require acidic or basic catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(1-{[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(1-{[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-tubercular agent and other therapeutic uses.
Material Science: Used in the development of dyes and pigments due to its chromophoric properties.
Biological Studies: Explored for its antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(1-{[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole and indole moieties contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.
2-mercaptobenzothiazole: Used in rubber vulcanization and as a corrosion inhibitor.
Indole derivatives: Widely studied for their biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(1-{[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}ETHYLIDENE)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of benzothiazole, indole, and pyrazolone moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and potential therapeutic benefits .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]carbonimidoyl]-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS/c1-14-17(18-8-4-5-9-19(18)26-14)12-13-25-15(2)22-16(3)28-29(23(22)30)24-27-20-10-6-7-11-21(20)31-24/h4-11,26,28H,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJZXMQBLNXQRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN=C(C)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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